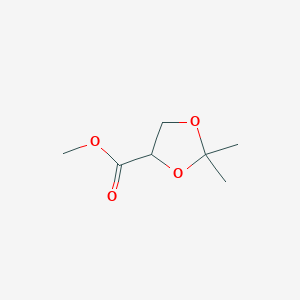

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-4-5(11-7)6(8)9-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWWCCDWPKGNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate synthesis from L-tartaric acid

An In-depth Technical Guide on the Synthesis of (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate from L-Tartaric Acid

Introduction: A Strategic Approach to a High-Value Chiral Building Block

(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a versatile three-carbon (C3) chiral building block of significant value in the pharmaceutical and fine chemical industries.[1] Its rigid dioxolane structure, which protects a diol functionality, and its stereocenter make it an ideal starting material for the asymmetric synthesis of complex, biologically active molecules, including marine toxins and precursors for bacterial autoinducers.[2]

While this molecule, also known as methyl (S)-2,3-O-isopropylideneglycerate, is structurally derived from L-glyceric acid, this guide outlines a strategic synthesis commencing from L-(+)-tartaric acid.[3] L-tartaric acid is an economically attractive and abundant starting material from the chiral pool, produced as a byproduct of the wine industry.[4][5] The core of this synthetic route involves a strategic C4 to C3 chain-shortening transformation, followed by functional group protection and esterification. This guide, presented from the perspective of a senior application scientist, elucidates the causality behind the procedural choices, ensuring a robust and reproducible synthetic design.

Part 1: The Core Synthetic Strategy: From C4 Tartaric Acid to a C3 Scaffold

The primary chemical challenge in converting L-tartaric acid to the target C3 synthon is the selective cleavage of one of the central carbon-carbon bonds. A direct and efficient method involves an oxidative monodecarboxylation. This transformation converts the C4 α,α'-dihydroxy dicarboxylic acid into a C3 α-hydroxy aldehyde (glyceraldehyde), which can be readily oxidized to the corresponding glyceric acid. This approach leverages the inherent reactivity of the α-hydroxy acid moieties in tartaric acid.

Following the successful C-C bond cleavage and oxidation to L-glyceric acid, the synthesis proceeds through two classical and well-understood organic transformations: diol protection and carboxylic acid esterification. The overall workflow is designed to logically transform the starting material into the final high-value product.

Part 2: Acetonide Protection of the Diol Functionality

Once the L-glyceric acid scaffold is obtained, the vicinal diol must be protected before subsequent transformations. This prevents unwanted side reactions and enhances the solubility of the intermediate in organic solvents. The formation of an acetonide (isopropylidene ketal) is an ideal protection strategy due to its stability under neutral and basic conditions and its facile removal in acidic conditions.

Mechanistic Rationale and Reagent Selection

The protection is an acid-catalyzed reaction where the 1,2-diol of glyceric acid attacks a carbonyl source to form a five-membered dioxolane ring.[6]

-

Acetone Source : While simple acetone can be used, the reaction equilibrium can be unfavorable due to the production of water. A superior reagent is 2,2-dimethoxypropane (DMP) .[6] DMP serves as both the acetone source and an efficient water scavenger. It reacts with the water generated during ketal formation to produce acetone and methanol, thereby driving the reaction to completion according to Le Chatelier's principle.[6]

-

Catalyst : A catalytic amount of a strong acid is required. p-Toluenesulfonic acid (p-TSA) is commonly employed as it is an easily handled, crystalline solid acid.[6][7] Other catalysts like sulfuric acid or acidic ion-exchange resins can also be used.[6]

Validated Experimental Protocol: Synthesis of (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

-

Reaction Setup : In a round-bottomed flask equipped with a magnetic stirrer, dissolve L-glyceric acid in a suitable solvent such as acetone or THF.

-

Reagent Addition : Add an excess of 2,2-dimethoxypropane (typically 1.5 to 2.0 equivalents).

-

Catalysis : Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 0.05 eq).

-

Reaction : Stir the mixture at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Work-up : Upon completion, quench the reaction by adding a mild base, such as triethylamine (TEA) or a saturated solution of sodium bicarbonate, to neutralize the p-TSA catalyst.[6]

-

Isolation : Remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The resulting crude (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid[8][9] can often be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Part 3: Fischer Esterification to the Final Product

The final step is the conversion of the carboxylic acid group of the protected intermediate into its corresponding methyl ester. The Fischer esterification is a classic, reliable, and scalable method for this purpose.[10]

Mechanistic Rationale and Driving the Equilibrium

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[10][11] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the final ester product.[10][11]

Being an equilibrium-controlled process, specific measures must be taken to ensure a high yield of the ester:[11]

-

Use of Excess Reagent : The reaction is typically performed using a large excess of the alcohol (methanol), which also conveniently serves as the solvent. This shifts the equilibrium towards the product side.[10]

-

Removal of Water : The catalyst, concentrated sulfuric acid (H₂SO₄), is highly effective as it also acts as a powerful dehydrating agent, sequestering the water produced and preventing the reverse reaction.[12]

| Parameter | Reagent/Condition | Rationale | Citation |

| Substrate | (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | The protected intermediate with a free carboxylic acid group. | [8][9] |

| Alcohol/Solvent | Methanol (large excess) | Acts as the nucleophile and solvent; shifts equilibrium to favor product formation. | [10][13] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl to activate the substrate and acts as a dehydrating agent. | [12][14] |

| Temperature | Reflux | Increases the reaction rate to reach equilibrium faster. | [13][15] |

Validated Experimental Protocol: Synthesis of (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

-

Reaction Setup : To a solution of (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in an excess of anhydrous methanol, slowly add concentrated sulfuric acid (typically 10% v/v) while cooling the flask in an ice bath to manage the exothermic reaction.[12]

-

Reaction : Heat the mixture to reflux and maintain for several hours (e.g., 4-10 hours).[15] Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.

-

Work-up & Neutralization : Cool the reaction mixture to room temperature. Carefully neutralize the sulfuric acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[12]

-

Extraction : Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate or diethyl ether, to isolate the ester product.[14]

-

Purification : Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification : The crude product is a liquid that can be purified by distillation under reduced pressure to yield the final, high-purity (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate.

| Property | Value | Citation |

| CAS Number | 60456-21-5 | |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 84-86 °C / 15 mmHg | |

| Density | 1.106 g/mL at 25 °C | |

| Optical Rotation [α]20/D | -8.5° (c = 1.5 in acetone) |

Conclusion

The synthesis of (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate from L-tartaric acid is a prime example of strategic chiral pool synthesis. By leveraging a key oxidative decarboxylation to bridge the C4 and C3 scaffolds, the pathway proceeds through robust and well-understood reactions of diol protection and Fischer esterification. Each step is chosen for its efficiency, scalability, and mechanistic reliability. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to confidently produce this valuable chiral intermediate, transforming an abundant natural product into a high-value synthetic tool.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (−)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (96%) - Amerigo Scientific [amerigoscientific.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (4S)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID | CAS 102045-96-5 [matrix-fine-chemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Video: Esterification - Concept [jove.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Data of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a chiral building block derived from glycerol, is a versatile intermediate in the synthesis of a wide array of pharmaceutical and specialty chemical products. Its rigid, protected diol structure, combined with the reactive ester functionality, makes it a valuable synthon for introducing chirality and specific structural motifs. Accurate and comprehensive spectroscopic characterization is paramount for ensuring the purity, identity, and structural integrity of this compound in any research and development pipeline.

This in-depth technical guide provides a detailed overview of the spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the presentation of data but on the underlying principles and experimental considerations that inform the acquisition and interpretation of these spectra.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups and stereochemical features that are readily elucidated by modern spectroscopic techniques. The molecule possesses a dioxolane ring formed by the protection of two adjacent hydroxyl groups of a glycerol backbone with an acetonide group. This creates a chiral center at the C4 position of the dioxolane ring. The methyl ester group at this position is a primary site for further chemical transformations.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for confirming the presence and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the protons of the dioxolane ring, the gem-dimethyl groups, and the methyl ester.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit the following characteristic signals:

-

Dioxolane Ring Protons (C4-H and C5-H₂): The proton at the C4 position (methine proton) will appear as a multiplet, coupled to the two diastereotopic protons on the C5 carbon. These C5 protons will also appear as distinct multiplets due to their different chemical environments and coupling to the C4 proton.

-

Gem-Dimethyl Protons (C(CH₃)₂): The two methyl groups of the acetonide are diastereotopic and will therefore appear as two separate singlets. Their chemical shift will be in the upfield region, characteristic of alkyl protons.

-

Methyl Ester Protons (COOCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the downfield region compared to the alkyl protons, due to the deshielding effect of the adjacent carbonyl and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CH ₃)₂ | ~1.3 - 1.5 | Two singlets |

| COOCH ₃ | ~3.7 | Singlet |

| C5-H ₂ | ~4.1 - 4.3 | Multiplets |

| C4-H | ~4.4 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. Longer acquisition times are generally necessary.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon framework:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet at the most downfield chemical shift, typically in the range of 170 ppm.

-

Acetal Carbon (C(CH₃)₂): The quaternary carbon of the acetonide group will be observed in the downfield region, characteristic of acetal carbons.

-

Dioxolane Ring Carbons (C4 and C5): The C4 and C5 carbons of the dioxolane ring will have distinct chemical shifts.

-

Gem-Dimethyl Carbons (C(CH₃)₂): The two methyl carbons of the acetonide group will appear as distinct signals in the upfield region.

-

Methyl Ester Carbon (COOCH₃): The carbon of the methyl ester group will be observed in the mid-field region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(C H₃)₂ | ~25 - 27 |

| COOC H₃ | ~52 |

| C 5H₂ | ~67 |

| C 4H | ~75 |

| C (CH₃)₂ | ~110 |

| C =O | ~170 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded, followed by the spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for its functional groups:

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch will be prominent around 1740-1750 cm⁻¹. This is a key diagnostic peak.

-

C-O Stretching: The C-O stretching vibrations of the ester and the dioxolane ring will result in strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

-

C-C Stretching: The C-C stretching of the gem-dimethyl group may show weaker absorptions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2990 - 2850 | Medium-Strong |

| C=O Stretch (Ester) | ~1745 | Strong |

| C-O Stretch (Ester & Acetal) | 1300 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight and structural information through fragmentation:

-

Molecular Ion Peak (M⁺): The molecular ion peak, corresponding to the intact molecule, should be observed at a mass-to-charge ratio (m/z) equal to the molecular weight of the compound (160.17 g/mol ).

-

Key Fragmentation Patterns: A characteristic fragmentation pattern for this molecule involves the loss of a methyl group from the acetonide, resulting in a prominent peak at m/z 145. Another common fragmentation is the loss of the methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 101.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 160 | [M]⁺ |

| 145 | [M - CH₃]⁺ |

| 101 | [M - COOCH₃]⁺ |

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the relationship between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Molecular Structure

Caption: Molecular structure of this compound.

¹H NMR Correlation Workflow

Caption: Correlation of ¹H NMR signals to the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of structural information, and when combined, they provide an unambiguous confirmation of the molecule's identity and purity. This guide serves as a foundational resource for researchers and scientists, enabling them to confidently utilize this important chiral building block in their synthetic endeavors.

Physical and chemical properties of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

An In-depth Technical Guide to Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, a versatile chiral building block pivotal in modern organic synthesis. Presented from the perspective of a senior application scientist, this guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and analysis. It is designed to equip researchers and drug development professionals with the expert insights required to confidently handle and strategically deploy this compound in their workflows. We will explore its physicochemical properties, provide validated protocols for its synthesis and characterization, delve into the mechanisms of its key reactions, and highlight its application in the synthesis of complex, biologically active molecules.

This compound is a chiral molecule existing as two enantiomers, (R) and (S), which are derived from D- and L-glyceric acid, respectively. The presence of the dioxolane ring serves as a protecting group for the vicinal diol functionality of the original glycerate, a common strategy in multi-step synthesis to prevent unwanted side reactions. This protection imparts stability under neutral or basic conditions while allowing for selective removal under acidic conditions.

The molecule's utility stems from its dual functionality: a stereodefined center at the C4 position and a reactive methyl ester group. This combination makes it an invaluable starting material for introducing chirality and extending carbon chains in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

Below is the molecular structure of the (R)-enantiomer.

References

A Comprehensive Technical Guide to (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate: A Cornerstone of Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Chiral Building Block

In the landscape of modern synthetic organic chemistry, particularly within the realm of pharmaceutical development, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled synthesis of complex molecular targets. Among these, (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate, a derivative of L-glyceric acid, has emerged as a highly valuable and versatile starting material. Its rigid, stereodefined framework, derived from the "chiral pool," provides a reliable foundation for the introduction of new stereocenters with a high degree of predictability and control. This guide offers an in-depth exploration of its synthesis, characterization, and strategic applications, providing both the theoretical underpinnings and practical methodologies required for its effective utilization in a research and development setting.

Core Compound Identifiers

| Identifier | Value |

| CAS Number | 60456-21-5[1][2][3][4] |

| Molecular Formula | C₇H₁₂O₄[1][4] |

| Molecular Weight | 160.17 g/mol [1][4] |

| IUPAC Name | methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate[4] |

| Synonyms | α,β-Isopropylidene-L-glyceric acid methyl ester, Methyl α,β-isopropylidene-L-glycerate, Methyl 2,3-O-isopropylidene-L-glycerate[1][5] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is essential for its handling, reaction monitoring, and final product characterization.

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to yellow liquid | [1] |

| Form | Liquid | |

| Density | 1.106 g/mL at 25 °C | [1] |

| Boiling Point | 84-86 °C / 15 mmHg | [1] |

| Refractive Index (n20/D) | 1.425 | [1] |

| Optical Activity ([α]20/D) | -8.5°, c = 1.5 in acetone | |

| Flash Point | 78 °C - closed cup |

Spectroscopic Characterization

While a comprehensive suite of spectra should be acquired for each batch, the following provides a general overview of the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will typically show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methine proton on the dioxolane ring (a multiplet around 4.5 ppm), the diastereotopic methylene protons of the dioxolane ring, and the two singlets for the gem-dimethyl groups of the isopropylidene ketal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct resonances for the carbonyl carbon of the ester, the quaternary carbon of the ketal, the methine and methylene carbons of the dioxolane ring, the methyl carbon of the ester, and the two methyl carbons of the isopropylidene group.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1750-1735 cm⁻¹. Other significant peaks will correspond to C-O stretching vibrations of the ester and the dioxolane ring. An ATR-IR spectrum is available for reference.[6]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The monoisotopic mass is 160.07355886 Da.[4]

Synthesis from the Chiral Pool: A Methodological Overview

The term "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules.[7][8] (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a classic example of a chiral pool-derived building block, being readily prepared from L-tartaric acid. The synthesis involves two key transformations: ketalization and esterification.

Caption: Simplified synthesis pathway from the chiral pool.

Protocol: Preparation from (R,R)-Dimethyl Tartrate

This procedure outlines the synthesis of the related TADDOL ligand, which begins with the same protected tartrate intermediate, illustrating the fundamental ketalization step.

-

Esterification of L-Tartaric Acid: L-tartaric acid is first converted to its dimethyl ester, (R,R)-dimethyl tartrate. This is a standard acid-catalyzed esterification using methanol.

-

Ketalization: The resulting dimethyl tartrate is then reacted with a ketone or ketal, such as 2,2-dimethoxypropane or acetone, in the presence of a Lewis acid catalyst like boron trifluoride-diethyl etherate, to form the isopropylidene-protected dioxolane ring.[9]

-

Conversion to the Monoester: The resulting diester can then be selectively hydrolyzed to the monoacid-monoester, followed by further transformations to yield the target molecule. Alternatively, other synthetic routes starting from L-glyceraldehyde can also be employed.

The causality behind this approach lies in the use of the isopropylidene group as a protecting group for the diol functionality of the tartrate. This protection strategy allows for selective manipulation of the carboxylate groups and preserves the stereochemistry of the starting material.

Strategic Applications in Asymmetric Synthesis

The utility of (S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate lies in its ability to serve as a versatile three-carbon chiral building block. The ester functionality can be readily transformed into a variety of other functional groups, such as aldehydes, alcohols, and amides, providing access to a wide range of chiral intermediates.

Key Applications:

-

Chiral Auxiliary: Its inherent chirality makes it valuable in asymmetric synthesis, guiding the formation of new stereocenters in a predictable manner.[1]

-

Preparation of Complex Intermediates: It can be used to prepare enediones, which are precursors to cyclopentenone derivatives, through reaction with dimethyl methylphosphonate, BuLi, and phenylglyoxal.[3]

Workflow: Transformation to a Chiral Aldehyde

A common and powerful transformation is the reduction of the methyl ester to the corresponding aldehyde, (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. This aldehyde is a versatile intermediate for C-C bond-forming reactions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 60456-21-5|(S)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. (S)-(-)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (−)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (96%) - Amerigo Scientific [amerigoscientific.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Molecular weight of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

An In-Depth Technical Guide to the Molecular Weight and Characterization of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its protected dioxolane structure provides a stable yet reactive scaffold for the synthesis of complex, enantiomerically pure molecules.[1] A fundamental parameter underpinning its use in any research or development setting is its molecular weight. This guide provides a comprehensive examination of the molecular weight of this compound, detailing its theoretical calculation from the molecular formula and its experimental verification through mass spectrometry. We will explore the crucial distinction between average molecular weight and monoisotopic mass, provide a detailed protocol for its analytical determination, and discuss the practical implications of this data in stoichiometry and quality control, thereby offering a holistic resource for professionals in the field.

Core Compound Identity and Significance

Chemical Structure and Stereoisomerism

This compound is a heterocyclic ester. The core structure consists of a five-membered dioxolane ring, substituted with two methyl groups at the 2-position and a methyl carboxylate group at the 4-position. The carbon at the 4-position is a chiral center, meaning the compound exists as two distinct, non-superimposable mirror images known as enantiomers:

-

(S)-(-)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS: 60456-21-5)[2]

-

(R)-(+)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS: 52373-72-5)[3][4]

This chirality is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its specific stereochemistry.[1] This compound serves as a key starting material for synthesizing other chiral molecules.[5]

Physicochemical Properties

The compound is a liquid at ambient temperature with a boiling point suitable for purification by vacuum distillation. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₄ | [2][3][6] |

| Molecular Weight | 160.17 g/mol | [3][6][7] |

| Appearance | Liquid | |

| Density | ~1.106 g/mL at 25 °C | |

| Boiling Point | 70-75 °C at 10 mmHg | |

| Refractive Index | n20/D ~1.426 | |

| Optical Activity | [α]20/D +8.5° (R-enantiomer) | |

| [α]20/D -8.5° (S-enantiomer) |

Application as a Chiral Building Block

This molecule is not merely a chemical curiosity; it is a high-value intermediate in synthetic organic chemistry.[1] The dioxolane group serves as a protecting group for a diol, derived from glyceric acid. This allows chemists to perform reactions on the carboxylate group selectively. It is used as a starting material in the synthesis of biologically active molecules, including:

-

Precursors for bacterial signaling molecules like (S)-4,5-dihydroxy-2,3-pentanedione (DPD).[5]

-

Key subunits of complex natural products such as the marine toxin (-)-gymnodimine.

-

Probes to study metabolic pathways in microorganisms.

Theoretical Molecular Weight Determination

A precise understanding of a compound's molecular weight is the bedrock of quantitative chemical science. It is essential to distinguish between two related, but distinct, concepts: molecular weight (or molar mass) and monoisotopic mass.

Molecular Weight vs. Monoisotopic Mass

-

Molecular Weight (Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is expressed in grams per mole ( g/mol ). This value is used for all macroscopic calculations, such as weighing out reagents for a chemical reaction (stoichiometry).

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). It is expressed in Daltons (Da). This is the value that is measured by high-resolution mass spectrometry.[2]

For this compound, the monoisotopic mass is 160.07355886 Da.[2][4]

Calculation from Molecular Formula

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula, C₇H₁₂O₄.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 160.169 |

The calculated value of 160.169 g/mol is rounded to 160.17 g/mol , matching the value provided in numerous chemical databases and supplier specifications.[3][6][7]

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity and is essential for identity confirmation and quality control in a laboratory setting. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, given the compound's volatility.[8]

Analytical Workflow

The process of verifying the molecular mass involves a logical sequence of steps, from sample preparation to data analysis. This workflow ensures that the final data is reliable and accurately reflects the sample's identity.

Protocol: GC-MS Analysis

This protocol provides a self-validating methodology for confirming the identity of this compound.

Objective: To verify the molecular mass of the title compound.

Materials:

-

This compound sample

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

-

2 mL GC vials with septa caps

-

Micropipettes

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 µg/mL) in a suitable volatile organic solvent.

-

Rationale: Dilution prevents overloading the GC column and ensures sharp chromatographic peaks. The solvent choice should be based on solubility and compatibility with the GC system.

-

Transfer the solution to a 2 mL autosampler vial and cap securely.

-

-

Instrument Setup (Example Parameters):

-

GC Inlet: Split/splitless injector, 250 °C, split ratio 50:1.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temp 50 °C hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

-

Rationale: The temperature program is designed to separate the analyte from any solvent impurities or potential contaminants effectively.

-

MS Interface: Transfer line temperature of 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230 °C.

-

Rationale: 70 eV is the standard energy for EI, which creates reproducible fragmentation patterns and allows for library matching.

-

Mass Analyzer: Quadrupole scanning from m/z 40 to 300.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the data using the instrument's software.

-

-

Data Interpretation:

-

Identify the chromatographic peak corresponding to the analyte.

-

Examine the mass spectrum associated with this peak.

-

Look for the molecular ion peak (M⁺·). For this compound, the expected monoisotopic mass is ~160.07 Da. Due to the nature of EI, this peak may be weak or absent.

-

A more prominent and characteristic peak is often observed at m/z 145, corresponding to the loss of a methyl group ([M-15]⁺). This is a strong indicator of the compound's structure and mass.

-

Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for final confirmation.[4]

-

Practical Importance in Research and Development

An accurate molecular weight is not merely an academic detail; it is a critical parameter that directly impacts the success of research and development efforts.

Stoichiometry in Chemical Synthesis

In drug development, reactions must be precise and reproducible. The molecular weight is the conversion factor between the mass of a substance (weighed on a balance) and the amount in moles. All reaction stoichiometry is based on molar ratios. An error in the molecular weight leads directly to incorrect molar calculations, resulting in:

-

Suboptimal reaction yields.

-

Increased levels of impurities from unreacted starting materials.

-

Difficulty in purification and wasted resources.

Quality Control and Regulatory Compliance

For any compound used in pharmaceutical development, its identity and purity must be unequivocally proven. Mass spectrometry provides definitive proof of identity by confirming the molecular mass, which is a critical piece of data for:

-

Confirming the identity of starting materials and final products.

-

Inclusion in regulatory submissions to bodies like the FDA and EMA.

-

Certificates of Analysis (CoA) that accompany chemical products.

The relationship between molecular weight and successful development can be visualized as a logical progression.

Conclusion

The molecular weight of this compound is definitively established as 160.17 g/mol , a value derived from its molecular formula C₇H₁₂O₄ and corroborated by experimental techniques.[2][3] For high-resolution mass spectrometry, the relevant value is its monoisotopic mass of 160.07355886 Da .[2][4] This fundamental parameter is indispensable for the compound's application in synthetic chemistry, enabling accurate stoichiometric calculations and ensuring the reproducibility of experimental outcomes. Furthermore, its verification via mass spectrometry is a non-negotiable component of quality control, confirming the chemical's identity and purity. For any scientist working with this valuable chiral synthon, a thorough understanding and application of its molecular weight are prerequisites for success.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (EVT-313326) | 52373-72-5 [evitachem.com]

- 6. Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. achmem.com [achmem.com]

- 8. env.go.jp [env.go.jp]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, outlines a robust experimental protocol for data acquisition, and provides insights into the underlying principles of its proton environment.

Introduction: The Significance of this compound

This compound, often derived from solketal, is a chiral building block of significant interest in synthetic organic chemistry. Its rigid dioxolane ring, derived from the protection of a glycerol derivative, provides a stereochemically defined scaffold. This makes it a valuable precursor in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.

The precise characterization of this molecule is paramount to ensure its purity and confirm its structure. ¹H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the number of different protons, their chemical environment, and their spatial relationships.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound presents a distinct set of signals that can be unambiguously assigned to the molecule's 12 protons. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) provides a complete picture of the molecular structure.

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons in this compound are designated as follows:

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the protons in this compound. These values are based on typical ranges for similar functional groups and data from related solketal derivatives.[1]

| Proton Designation | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hc (CH) | ~4.45 | dd | J = 7.8, 5.9 | 1H |

| Ha (CH₂) | ~4.20 | dd | J = 8.5, 5.9 | 1H |

| Hb (CH₂) | ~4.12 | dd | J = 8.5, 7.8 | 1H |

| Hd (OCH₃) | ~3.78 | s | - | 3H |

| He, Hf (C(CH₃)₂) | ~1.42, ~1.35 | s | - | 6H (2 x 3H) |

Detailed Interpretation of the Spectrum

-

The Dioxolane Ring Protons (Ha, Hb, Hc): The three protons on the dioxolane ring are diastereotopic and thus chemically non-equivalent, giving rise to separate signals.

-

Hc (methine proton): This proton, being adjacent to the ester group, is the most deshielded of the ring protons and appears as a doublet of doublets (dd) around 4.45 ppm. It is coupled to both Ha and Hb.

-

Ha and Hb (methylene protons): These two protons are also diastereotopic and couple with each other (geminal coupling) and with Hc (vicinal coupling). They appear as two distinct doublet of doublets in the region of 4.1-4.2 ppm. The geminal coupling constant (J_ab) is typically around 8.5 Hz. The vicinal coupling constants (J_ac and J_bc) will differ due to their different dihedral angles with respect to Hc.

-

-

The Methyl Ester Protons (Hd): The three protons of the methyl ester group are equivalent and are not coupled to any other protons. They, therefore, appear as a sharp singlet at approximately 3.78 ppm.

-

The Gem-dimethyl Protons (He, Hf): The two methyl groups attached to the C2 of the dioxolane ring are diastereotopic due to the chiral center at C4. This non-equivalence can lead to two separate singlets, typically observed around 1.42 and 1.35 ppm. The separation of these signals is often dependent on the solvent and the NMR spectrometer's field strength.

Spin-Spin Coupling Network

The coupling relationships between the dioxolane ring protons are crucial for confirming their assignment. The following diagram illustrates this network.

Caption: Spin-spin coupling interactions in the dioxolane ring of this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing potential errors and artifacts.

I. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals from impurities.

-

Solvent Selection: Use a deuterated solvent of high isotopic purity (e.g., Chloroform-d, CDCl₃, 99.8 atom % D). CDCl₃ is a common choice as it is a good solvent for this compound and its residual proton signal (at ~7.26 ppm) typically does not overlap with the analyte's signals.[2]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.[3]

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

II. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans (NS): Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

-

Acquisition Time (AQ): Use an acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).

-

III. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals and normalize them to a known number of protons (e.g., the 3H singlet of the methyl ester).

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the coupling constants for the multiplets.

Workflow for Spectral Acquisition and Analysis

The following diagram outlines the logical flow of the experimental and analytical process.

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion and Future Perspectives

The ¹H NMR spectrum of this compound provides a wealth of information that is indispensable for its structural confirmation and purity assessment. A thorough understanding of its spectral features, coupled with a robust experimental protocol, empowers researchers to confidently utilize this important chiral building block in their synthetic endeavors.

Further advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be employed to further solidify the proton and carbon assignments, especially in cases where signal overlap may occur or for more complex derivatives.

References

An In-Depth Technical Guide to the 13C NMR of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control of chiral building blocks and other fine chemicals.

Introduction: The Significance of this compound

This compound, often derived from (R)- or (S)-glyceric acid, is a valuable chiral building block in asymmetric synthesis. Its rigid dioxolane ring, formed by the protection of a diol, provides a defined stereochemical framework that is exploited in the synthesis of complex molecules, including pharmaceuticals and natural products. The molecular formula of this compound is C₇H₁₂O₄, and its structure contains seven distinct carbon environments, making 13C NMR spectroscopy an indispensable tool for its characterization.

Accurate interpretation of the 13C NMR spectrum is critical for confirming the identity and purity of the compound, as well as for verifying the integrity of the dioxolane ring structure. This guide will delve into the theoretical and practical aspects of the 13C NMR analysis of this molecule, providing a detailed assignment of the carbon signals based on established principles and data from related structures.

The Predicted 13C NMR Spectrum: A Detailed Analysis

The structure and numbering scheme for the molecule are presented below:

Caption: Molecular structure of this compound with atom numbering.

The predicted 13C NMR chemical shifts are summarized in the table below. These predictions are based on data from related dioxolane structures and general principles of 13C NMR.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester Carbonyl) | ~170 | The carbonyl carbon of an ester typically resonates in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms. |

| C(CH₃)₂ (Acetal Carbon) | ~110 | This quaternary carbon is bonded to two oxygen atoms within the dioxolane ring, resulting in a significant downfield shift characteristic of acetal carbons. |

| C4 (CH) | ~76 | This methine carbon is attached to two oxygen atoms (one in the ring and one from the ester group), causing it to be significantly deshielded. |

| C5 (CH₂) | ~67 | As a methylene carbon attached to one oxygen atom within the dioxolane ring, it appears in a region typical for carbons in an ether-like environment. |

| OCH₃ (Ester Methyl) | ~52 | The methyl carbon of the ester group is deshielded by the adjacent oxygen atom. |

| C(CH₃)₂ (Diastereotopic Methyls) | ~26 and ~25 | These two methyl groups are diastereotopic due to the chiral center at C4. This magnetic inequivalence leads to two distinct signals. Their chemical shifts are in the typical range for sp³ hybridized carbons. |

Causality Behind the Chemical Shifts: An Expert's Perspective

The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each carbon nucleus. Here, we delve into the reasoning behind these assignments, grounded in fundamental principles of NMR spectroscopy.

-

Electronegativity and Deshielding: The primary determinant of a carbon's chemical shift is the electronegativity of the atoms it is bonded to. Oxygen, being highly electronegative, withdraws electron density from adjacent carbons. This "deshielding" effect reduces the electron cloud's ability to oppose the applied magnetic field, causing the nucleus to resonate at a higher frequency (further downfield). This is why the carbons directly bonded to oxygen (C=O, C(CH₃)₂, C4, C5, and OCH₃) have the largest chemical shifts.

-

Hybridization: The hybridization state of the carbon atom also plays a crucial role. The sp² hybridized carbonyl carbon (C=O) is significantly more deshielded than the sp³ hybridized carbons of the dioxolane ring and methyl groups.

-

Stereochemistry and Diastereotopicity: The presence of a chiral center at C4 renders the two methyl groups of the isopropylidene moiety diastereotopic. This is a subtle but important concept. Because of the fixed stereochemistry at C4, the two methyl groups are in chemically non-equivalent environments and therefore exhibit separate signals in the 13C NMR spectrum. This is a key indicator of the structural integrity of this chiral molecule.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of a high-quality 13C NMR spectrum for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a good choice as it is an excellent solvent for this compound and its residual proton and carbon signals are well-characterized.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Use a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H (which corresponds to 100 MHz for ¹³C) to ensure adequate signal dispersion.

-

Tune and match the probe for ¹³C frequency.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

-

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm to ensure all carbon signals, from the aliphatic to the carbonyl region, are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, which is important for obtaining more quantitative data, although ¹³C NMR is inherently less quantitative than ¹H NMR.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual CDCl₃ signal to 77.16 ppm.

-

Integrate the peaks if relative intensities are of interest, though it is important to remember that in standard proton-decoupled ¹³C NMR, peak intensities are not directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.

-

The logical flow of this experimental protocol is visualized in the following diagram:

Caption: Experimental workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound is a powerful fingerprint for the structural verification of this important chiral synthon. This guide has provided a detailed, in-depth analysis of the predicted spectrum, with each carbon signal assigned based on established principles of NMR spectroscopy. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible data. By understanding the nuances of the 13C NMR spectrum, researchers can confidently confirm the identity, purity, and stereochemical integrity of their material, which is paramount in the fields of chemical synthesis and drug development.

Introduction: The Role of IR Spectroscopy in Synthetic Chemistry

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

This guide provides a comprehensive analysis of the Infrared (IR) spectrum of this compound, a versatile chiral building block crucial in the synthesis of pharmaceuticals and agrochemicals.[1] As a key intermediate, its structural integrity is paramount, making IR spectroscopy an indispensable tool for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this molecule's vibrational properties for quality control, reaction monitoring, and structural verification.

This compound (MDDC) is a high-value chiral intermediate used in the asymmetric synthesis of complex organic molecules.[1][2] Its structure incorporates a protected diol in the form of a dioxolane ring and a methyl ester functional group. Verifying the successful formation of this structure and ensuring its purity is a critical step in any synthetic pathway.

Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. By analyzing the frequencies at which a molecule absorbs infrared radiation, we can confirm the presence of key structural features, such as carbonyls and ether linkages, and verify the absence of starting materials or byproducts, like hydroxyl or carboxylic acid groups.

Molecular Structure and Vibrational Principles

The power of IR spectroscopy lies in its ability to correlate specific absorption bands with the vibrations of specific chemical bonds. The structure of MDDC contains several key functional groups, each with characteristic vibrational frequencies.

Key Functional Groups in this compound:

-

Ester Group (–COOCH₃): This group is defined by a strong carbonyl (C=O) stretching vibration and two distinct carbon-oxygen (C-O) single bond stretches. The C=O bond's large dipole moment results in one of the most intense absorptions in the IR spectrum.[3]

-

Dioxolane Ring (cyclic acetal): This five-membered ring features C-O-C ether linkages that produce strong, characteristic stretching bands. The ring structure also imparts specific vibrational modes.

-

Gem-Dimethyl Group (–C(CH₃)₂): The two methyl groups attached to the same carbon on the dioxolane ring have distinct bending vibrations.

-

Alkyl C-H Bonds: The molecule contains various sp³-hybridized C-H bonds in its methyl, methylene, and methine groups, each with its own stretching and bending frequencies.

The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the chemical bond, offering a reliable method for functional group identification.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A trustworthy spectrum is the foundation of accurate analysis. The following protocol outlines a self-validating system for acquiring the IR spectrum of MDDC, which is a liquid at room temperature.

Step-by-Step Methodology

-

Instrument Preparation:

-

Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Perform a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O). This spectrum will be automatically subtracted from the sample spectrum to ensure that only the sample's absorptions are recorded.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the prepared salt plates into the spectrometer's sample holder.

-

Acquire the spectrum over a standard range of 4000–400 cm⁻¹.

-

Set the instrument to co-add a minimum of 16 scans to achieve a high signal-to-noise ratio.

-

Use a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform a baseline correction on the resulting spectrum to ensure a flat baseline.

-

Use the instrument's software to identify and label the major absorption peaks.

-

This protocol ensures reproducibility and minimizes interference, providing a reliable spectral fingerprint of the molecule.

Caption: Workflow for acquiring the FTIR spectrum of liquid MDDC.

In-Depth Analysis of the IR Spectrum

The IR spectrum of this compound can be divided into two main areas: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole. Experimental spectra for this compound are available in public databases for comparison.[4][5]

Summary of Characteristic Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

| 2995–2850 | C-H Asymmetric & Symmetric Stretch | Alkyl CH₃, CH₂, and CH groups | Medium |

| 1755–1740 | C=O Stretch | Ester Carbonyl | Strong |

| 1475–1450 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1385–1370 | C-H Bend (Symmetric) | CH₃ (Characteristic doublet for gem-dimethyl) | Medium |

| 1260–1050 | C-O Stretch | Ester (two bands) and Dioxolane C-O-C (strong) | Strong |

Detailed Peak Assignments

-

C-H Stretching Region (3000–2850 cm⁻¹):

-

Multiple medium-intensity peaks appear just below 3000 cm⁻¹. These are characteristic of sp³ C-H stretching vibrations from the methyl groups of the ester and the gem-dimethyl group, as well as the methylene and methine C-H bonds within the dioxolane ring.

-

-

Carbonyl (C=O) Region (~1745 cm⁻¹):

-

The most prominent and diagnostically significant peak in the spectrum is the intense, sharp absorption corresponding to the ester carbonyl (C=O) stretch. For saturated esters like MDDC, this peak typically appears between 1750-1735 cm⁻¹.[3][6] The high intensity is due to the large change in dipole moment during the stretching vibration. The exact position can confirm the absence of conjugation or ring strain effects.

-

-

Fingerprint Region (<1500 cm⁻¹):

-

C-H Bending (~1475–1370 cm⁻¹): This area contains absorptions from the bending (scissoring and rocking) of C-H bonds. A key feature is the characteristic doublet observed around 1380 cm⁻¹ and 1370 cm⁻¹, which is indicative of the gem-dimethyl group on the dioxolane ring.

-

C-O Stretching (~1260–1050 cm⁻¹): This region is dominated by very strong and broad absorptions due to C-O single bond stretching. Esters characteristically show two C-O stretches: an asymmetric stretch (C-O-C) and a symmetric one (O-C-C).[7] These overlap with the strong C-O-C stretching vibrations of the dioxolane ring, resulting in a complex but powerful absorption pattern that confirms the presence of both the ester and the cyclic acetal structures.

-

Self-Validation Through Spectral Purity

The trustworthiness of the analysis is confirmed by what is absent from the spectrum. A pure sample of MDDC should not exhibit:

-

A broad absorption band from 3500–3200 cm⁻¹, which would indicate O-H stretching from residual alcohol or water.

-

A very broad absorption from 3300–2500 cm⁻¹ characteristic of a carboxylic acid O-H stretch.

The absence of these peaks provides a self-validating system, confirming the complete conversion to the desired product and its purity.

Conclusion

The IR spectrum of this compound provides a rich source of structural information. The key diagnostic features are the intense ester carbonyl (C=O) stretch around 1745 cm⁻¹ and the complex series of strong C-O stretching bands between 1260 cm⁻¹ and 1050 cm⁻¹. Complemented by the various C-H stretching and bending vibrations, these absorptions create a unique spectral fingerprint. This guide equips researchers with the expert knowledge to use IR spectroscopy as a reliable, first-line analytical tool for the positive identification and quality assessment of this vital synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (EVT-313326) | 52373-72-5 [evitachem.com]

- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 4. Methyl (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C7H12O4 | CID 853166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (MW: 160.17 g/mol ). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the principles of ionization, predictable fragmentation pathways under Electron Ionization (EI), and practical experimental protocols for acquiring high-quality mass spectra. By synthesizing foundational chemical principles with empirical data, this guide serves as an authoritative resource for the structural elucidation and analytical characterization of this important chiral building block.

Introduction and Analytical Context

This compound, a derivative of glyceric acid, is a versatile chiral synthon used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its stereochemical integrity and purity are critical for the success of multi-step syntheses. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for confirming the identity, assessing the purity, and elucidating the structure of this compound.

The molecule's structure, featuring both a cyclic acetal (the dioxolane ring with a gem-dimethyl group) and a methyl ester, gives rise to a distinct and predictable fragmentation pattern under Electron Ionization (EI). Understanding these pathways is paramount for accurate spectral interpretation.

Ionization and Mass Analysis: Method Selection

For a volatile, thermally stable compound like this compound, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is the method of choice.

-

Gas Chromatography (GC): Provides excellent separation of the analyte from solvents and impurities, ensuring a pure sample enters the ion source.

-

Electron Ionization (EI): This hard ionization technique utilizes a high-energy electron beam (typically 70 eV) to induce ionization and subsequent fragmentation. While it often leads to the absence of a prominent molecular ion peak, the resulting fragment ions create a rich, reproducible "fingerprint" spectrum that is ideal for structural confirmation and library matching.

The logical workflow for this analysis is a straightforward and robust process.

Electron Ionization (EI) Fragmentation Analysis

Upon entering the ion source, the molecule is bombarded with electrons, ejecting one of its own non-bonding electrons (typically from an oxygen atom) to form an energetically unstable molecular ion, [M]•+, at a mass-to-charge ratio (m/z) of 160.

This molecular ion is highly prone to fragmentation to dissipate excess energy, leading to the formation of more stable fragment ions. The mass spectrum is therefore dominated by these fragments rather than the molecular ion itself. Publicly available spectral data from the NIST Mass Spectrometry Data Center confirms that the molecular ion is of very low abundance or absent, which is a common characteristic for cyclic acetals[1][2][3].

Primary Fragmentation: The Genesis of the Base Peak (m/z 145)

The most favorable and therefore most abundant fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from one of the gem-dimethyl groups on the dioxolane ring.

Causality: This α-cleavage is driven by the formation of a highly stable, resonance-stabilized tertiary oxonium ion. The positive charge is stabilized by the adjacent oxygen atom. This ion at m/z 145 is the base peak in the spectrum[1][2].

Secondary and Other Major Fragmentations

Further fragmentation of the m/z 145 ion and the original molecular ion gives rise to other characteristic peaks.

-

Formation of m/z 101: A prominent ion at m/z 101 is consistently observed[1][2]. This corresponds to a loss of 44 Da from the m/z 145 ion. This neutral loss is attributed to the elimination of a molecule of carbon dioxide (CO₂) or, more likely, ethylene oxide via a rearrangement, a process observed in similar cyclic structures[3][4]. A more direct route is the loss of the carbomethoxy group (•COOCH₃, 59 Da) from the molecular ion followed by the loss of a hydrogen atom. However, the most accepted pathway for similar structures is the cleavage of the dioxolane ring itself. A plausible mechanism involves the loss of the CH(COOCH₃) moiety from the ring, followed by rearrangement. A key fragmentation for 2,4-disubstituted-1,3-dioxolanes involves ring cleavage to produce stable ions[2]. The ion at m/z 101 likely represents the protonated 2,2-dimethyl-1,3-dioxolane-4-one structure after rearrangement and loss of methanol from the parent ion. A more straightforward explanation is the loss of the ester group and subsequent rearrangement.

-

Formation of m/z 43: The ion at m/z 43 is ubiquitous in the mass spectra of compounds containing isopropyl or acetyl groups. For this molecule, it can arise from two pathways:

-

The isopropyl cation, [CH(CH₃)₂]⁺, from the dioxolane moiety.

-

The acylium ion, [CH₃CO]⁺, formed via rearrangement. Given the structure, the formation of an acylium ion is highly probable and represents a very stable fragment.

-

Summary of Key Fragment Ions

The table below summarizes the key ions observed in the EI mass spectrum of this compound.

| m/z | Proposed Identity | Formula | Origin | Relative Abundance |

| 160 | Molecular Ion | [C₇H₁₂O₄]•⁺ | Ionization of parent molecule | Very Low / Not Observed |

| 145 | [M - CH₃]⁺ | [C₆H₉O₄]⁺ | Loss of a methyl radical from the gem-dimethyl group | High (Base Peak) |

| 101 | [M - COOCH₃]⁺ | [C₅H₉O₂]⁺ | Loss of the carbomethoxy group | Medium to High |

| 43 | Acetyl Cation | [C₂H₃O]⁺ | Fragmentation and rearrangement | Medium to High |

Experimental Protocol: GC-MS Analysis

This section provides a validated, step-by-step protocol for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent such as Ethyl Acetate, Dichloromethane, or MTBE.

-

Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL for injection. High concentrations can lead to source contamination and peak tailing.

Instrumentation and Parameters

The following parameters are recommended for an Agilent GC-MS system (or equivalent) and serve as a robust starting point for method development[5].

Gas Chromatograph (GC) Parameters:

-

Injection Port: Split/Splitless

-

Injector Temperature: 250 °C

-

Injection Mode: Split (Ratio 20:1 to 50:1 recommended to prevent column overload)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow at 1.0-1.2 mL/min

-

Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 240 °C

-

Final Hold: Hold at 240 °C for 5 minutes

-

Mass Spectrometer (MS) Parameters:

-

Ion Source: Electron Ionization (EI)

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40 - 300

-

Solvent Delay: 3-4 minutes (to protect the filament from the solvent front)

Self-Validation: The protocol's trustworthiness is established by including a system suitability check. Before running samples, inject a known standard (e.g., a FAME mix or a simple alkane standard) to verify chromatographic resolution, peak shape, and mass accuracy.

Conclusion

The mass spectrometric analysis of this compound by GC-EI-MS yields a characteristic and interpretable fragmentation pattern. The spectrum is defined by the facile loss of a methyl group to form a stable oxonium ion at m/z 145, which constitutes the base peak. Other significant ions at m/z 101 and 43 provide further structural confirmation. The absence of a significant molecular ion peak is expected for this class of compound under EI conditions. The provided experimental protocol offers a reliable methodology for obtaining high-quality, reproducible data for this analyte, enabling its confident identification and purity assessment in research and industrial settings.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate: Synthesis, Reactions, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Existing as two enantiomers, the (R)- and (S)-forms, this compound serves as a valuable building block, providing a synthetically versatile scaffold with a protected diol and a reactive ester functionality. Its rigid dioxolane ring system allows for excellent stereochemical control in a variety of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. This guide will provide an in-depth exploration of its synthesis, key reactions, and applications, particularly within the realm of drug discovery and development.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are crucial for its handling, reaction setup, and purification. Both enantiomers are typically colorless to pale yellow liquids at room temperature.[1][2]

| Property | (S)-(-)-enantiomer | (R)-(+)-enantiomer |